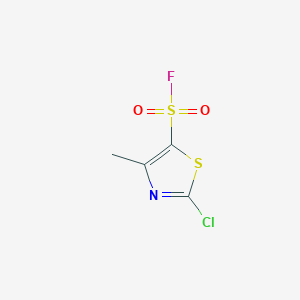

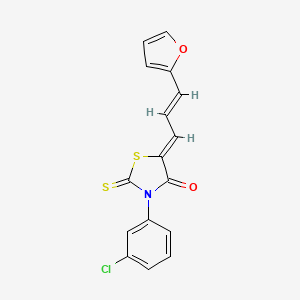

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride, also known as CMTSF, is a chemical compound used in a variety of scientific research applications. It is a colorless, odorless, and non-toxic compound that is used as a reagent in synthesis reactions. CMTSF is an important reagent in the synthesis of various pharmaceuticals, polymers, and other materials. It is also used in the synthesis of complex molecules, such as those found in drugs and other chemicals.

科学的研究の応用

Noncovalent Interactions of Aromatic Sulfonyl Fluoride

A study by Bellia et al. (2022) on heteroaryl sulfonyl(VI) fluoride demonstrated the synthesis and analysis of noncovalent interactions in the solid-state, contrasting it with its chloride counterpart. Through Hirshfeld surface analysis and computational studies, it was shown that the fluoride does not participate in hydrogen interactions unlike the chloride but forms close interactions with π bonds, suggesting potential applications in designing compounds with specific interaction profiles for chemical biology or materials science (Bellia et al., 2022).

Fluoride-mediated Synthesis

Shavnya et al. (2005) explored the fluoride-mediated nucleophilic substitution reactions to synthesize 5-alkyl amino- and ether-substituted pyrazoles, highlighting the versatility of fluoride in facilitating mild conditions for chemical synthesis. This study underscores the potential utility of fluoride in developing new synthetic methodologies, which could be relevant for compounds like 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride (Shavnya et al., 2005).

Electrolytic Partial Fluorination

The electrolytic fluorination of sulfides, as discussed by Hou et al. (1997), provides a pathway to selectively introduce fluorine atoms into molecules, preserving the heterocyclic moieties without fluorination. This approach could be applicable for selective modification of molecules similar to 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride, enhancing their utility in pharmaceuticals and agrochemicals (Hou et al., 1997).

Radical Fluorosulfonylation

Nie and Liao (2021) reported on the radical fluorosulfonylation of alkenes, introducing sulfonyl fluorides as a functional group. This study highlights the growing interest in sulfonyl fluorides for chemical biology and drug discovery, suggesting that compounds like 2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride could serve as key intermediates in synthesizing bioactive molecules (Nie & Liao, 2021).

特性

IUPAC Name |

2-chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClFNO2S2/c1-2-3(11(6,8)9)10-4(5)7-2/h1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYWKXKSFFKCFIF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)Cl)S(=O)(=O)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H3ClFNO2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Chloro-4-methyl-1,3-thiazole-5-sulfonyl fluoride | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,8-Dioxo-8lambda6-thia-1-azaspiro[4.5]decan-3-ol;hydrochloride](/img/structure/B2775686.png)

![(Z)-8-(pyridin-3-ylmethyl)-2-(2,4,5-trimethoxybenzylidene)-8,9-dihydro-2H-benzofuro[7,6-e][1,3]oxazin-3(7H)-one](/img/structure/B2775687.png)

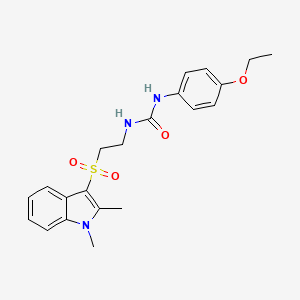

![N-(2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethyl)picolinamide](/img/structure/B2775694.png)

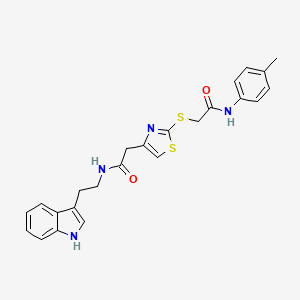

![methyl 3-ethyl-5-{[(2-methoxybenzyl)amino]sulfonyl}-1H-pyrazole-4-carboxylate](/img/structure/B2775696.png)

![2-chloro-5-(2-methyl-5,8-dioxo-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,3]diazepin-3-yl)-N-propylbenzenesulfonamide](/img/structure/B2775699.png)

![2-{4-[(3-Fluorobenzyl)oxy]phenyl}-4-(4-methoxyphenyl)pyrimidine](/img/structure/B2775704.png)

![(2Z)-3-[(4-chloro-3-nitrophenyl)carbamoyl]prop-2-enoic acid](/img/structure/B2775706.png)

![3-(4-Bromophenyl)-5-[5-(4-chlorophenyl)pyrazolidin-3-yl]-1,2,4-oxadiazole](/img/structure/B2775708.png)